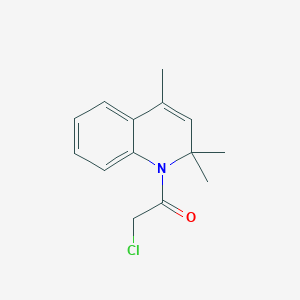
2-Chloro-1-(2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Potential
2-Chloro-1-(2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone derivatives have been identified for their promising anticancer activities. Research demonstrates that certain quinoline derivatives exhibit high antiproliferative activity against cancer cell lines by interacting with DNA and inhibiting key cellular processes such as DNA topoisomerase II. These compounds can induce cell cycle arrest and potentially lead to apoptosis, suggesting their utility in cancer therapy (L. D. Via et al., 2008). Furthermore, 4-anilinofuro[2,3-b]quinoline derivatives have been synthesized and shown to be selectively active against non-small-cell lung cancers, highlighting the compound's specificity and effectiveness in oncological research (Yu‐Wen Chen et al., 2011).
Catalytic Behavior in Polymerization
The synthesis and characterization of iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines, derived from quinoline derivatives, have shown significant catalytic activity in ethylene reactivity, including oligomerization and polymerization. This indicates the potential of quinoline derivatives in the development of new catalysts for polymer production, which is crucial for various industrial applications (Wen‐Hua Sun et al., 2007).
Antimicrobial Activity
Research into substituted 1,2,3-triazoles incorporating quinoline moieties has led to the development of compounds with notable antimicrobial activities. These compounds represent a potential line of research for the development of new antimicrobial agents, which is increasingly important in the face of rising antibiotic resistance (Bantwal Shivarama Holla et al., 2005).
Antioxidant Properties and DNA Binding
Novel chloroquinoline derivatives have been synthesized and evaluated for their antioxidant activity and their ability to bind to calf thymus DNA (CT-DNA). These studies provide insights into the multifunctional applications of quinoline derivatives, including their potential role in combating oxidative stress-related diseases and their interaction with DNA for possible therapeutic applications (S. Murugavel et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-1-(2,2,4-trimethylquinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-10-8-14(2,3)16(13(17)9-15)12-7-5-4-6-11(10)12/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTOCXSDAYZGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CCl)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2766360.png)
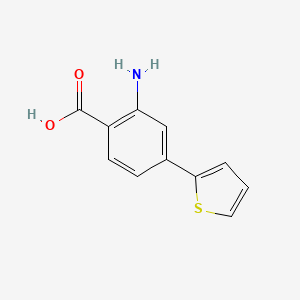
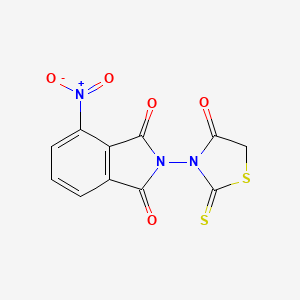

![methyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2766369.png)
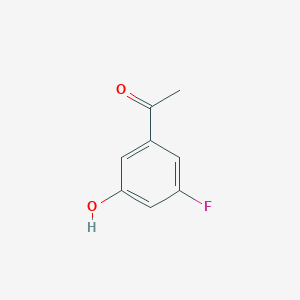
![2-Methyl-4-[4-(2-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2766371.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol](/img/structure/B2766372.png)
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2766373.png)
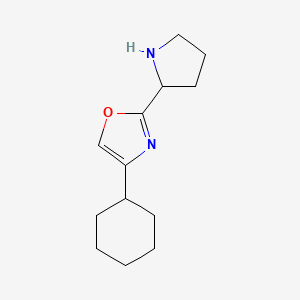
![3-Methyl-1-[4-[4-(3-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine](/img/structure/B2766375.png)
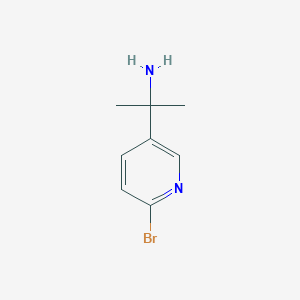
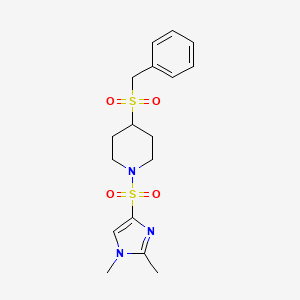
![2-((4-fluorophenyl)thio)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2766380.png)